molecular formula C26H25N3O5 B15012691 N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B15012691
M. Wt: 459.5 g/mol
InChI Key: VLJOWOAPRMEBMF-XFVPJXQESA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydrazinecarbonyl and dihydroxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps. The process begins with the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the dihydroxyphenyl and propoxyphenyl groups under controlled conditions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazinecarbonyl group can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the hydrazinecarbonyl group can produce hydrazines.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the hydrazinecarbonyl group can interact with various biological molecules, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • 2-chloro-N-[(1Z)-1-{N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-yl)eth-1-en-1-yl]benzamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of dihydroxyphenyl and hydrazinecarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H25N3O5/c1-2-14-34-21-11-8-18(9-12-21)15-22(28-25(32)20-6-4-3-5-7-20)26(33)29-27-17-19-10-13-23(30)24(31)16-19/h3-13,15-17,30-31H,2,14H2,1H3,(H,28,32)(H,29,33)/b22-15-,27-17+

InChI Key

VLJOWOAPRMEBMF-XFVPJXQESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)O)O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)O)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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